1-Chloro-4-(2-nitrovinyl)benzene

概述

描述

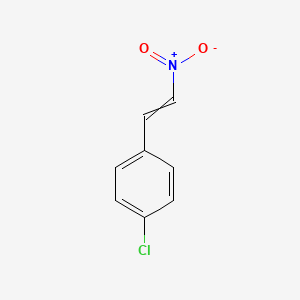

1-Chloro-4-(2-nitrovinyl)benzene, also known as 4-Chloro-β-nitrostyrene, is an organic compound with the molecular formula C8H6ClNO2. It is a pale yellow solid that is primarily used as an intermediate in organic synthesis. This compound is notable for its role in various chemical reactions and its applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-nitrovinyl)benzene can be synthesized through the nitration of 1-chloro-4-vinylbenzene. The process involves the following steps:

Chlorination of Styrene: Styrene is chlorinated in the presence of a catalyst to produce 1-chloro-4-vinylbenzene.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired outcome.

化学反应分析

1-Chloro-4-(2-nitrovinyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, base catalysts.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 1-Chloro-4-(2-aminoethyl)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives such as nitrobenzene derivatives.

科学研究应用

Pharmaceutical Applications

1-Chloro-4-(2-nitrovinyl)benzene serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been studied for their potential therapeutic effects, particularly as anti-leishmanial agents. Research indicates that compounds derived from this structure exhibit moderate induction of nitric oxide (NO), which is crucial for their biological activity against leishmaniasis .

Case Study: Anti-leishmanial Activity

In a study focused on β-nitrostyrenes, including this compound, researchers evaluated their efficacy against Leishmania parasites. The results demonstrated that these compounds could significantly induce NO levels, suggesting a potential mechanism for their anti-parasitic effects. This highlights the importance of this compound in developing new treatments for leishmaniasis .

Industrial Applications

The compound is also utilized in the chemical industry as an intermediate for synthesizing various industrial chemicals and pesticides. Its derivatives are essential in producing:

- Pesticides : Used in the formulation of agricultural chemicals.

- Dyes and Pigments : Serves as a precursor in dye manufacturing processes.

- Rubber Additives : Employed in creating antioxidants and stabilizers for rubber products .

Toxicological Studies

While this compound has beneficial applications, it is essential to consider its toxicological profile. Studies have shown that exposure can lead to methaemoglobinaemia and other adverse health effects. The U.S. Environmental Protection Agency (EPA) classified it as a probable human carcinogen based on animal studies indicating increased tumor incidence upon prolonged exposure .

Toxicity Data Table

Environmental Impact

The environmental implications of this compound are significant due to its potential toxicity to aquatic life and bioaccumulation concerns. Its moderate solubility in water and vapor pressure indicate that it can persist in the environment, necessitating careful handling and regulation .

作用机制

The mechanism of action of 1-Chloro-4-(2-nitrovinyl)benzene involves its reactivity towards nucleophiles and electrophiles The nitro group is electron-withdrawing, making the vinyl group more susceptible to nucleophilic attackThese properties make it a versatile intermediate in organic synthesis .

相似化合物的比较

1-Chloro-4-(2-nitrovinyl)benzene can be compared with similar compounds such as:

1-Chloro-2-(2-nitrovinyl)benzene: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.

4-Chloro-β-nitrostyrene: Another name for this compound, highlighting its structural similarity.

1-Chloro-4-nitrobenzene: Lacks the vinyl group, resulting in different chemical properties and uses.

Uniqueness: this compound is unique due to its combination of a nitro group and a chlorine atom on a vinylbenzene framework. This combination allows for diverse chemical reactions and makes it a valuable intermediate in organic synthesis.

生物活性

1-Chloro-4-(2-nitrovinyl)benzene, also known as (Z)-1-Chloro-4-(2-nitrovinyl)benzene, is a compound with significant biological activity, particularly noted for its cytotoxic properties. This article delves into its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHClNO

- Molecular Weight : 183.59 g/mol

- Appearance : Light yellow crystalline solid

- Melting Point : 111-113 °C

The compound features a chlorobenzene moiety linked to a nitrovinyl group, which enhances its reactivity due to the electron-withdrawing nature of both substituents. This structure allows for diverse interactions with biological systems.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant cytotoxicity through various mechanisms:

- Proteasome Inhibition : The compound has been shown to inhibit proteasome activity, crucial for protein degradation and cellular homeostasis. This inhibition can lead to apoptosis in cancer cells, making it a candidate for cancer therapeutics.

- Electrophilic Interactions : Its electrophilic sites allow it to form adducts with nucleophiles, influencing its potential toxicity and therapeutic effects. Interaction studies focus on its metabolic pathways and transformations within biological systems.

- Genotoxicity : Evidence suggests that it can induce DNA damage, including single-strand breaks in cultured rat hepatocytes and other tissues in vivo .

Study on Cytotoxic Effects

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited a dose-dependent decrease in cell viability, with IC values ranging from 5 to 15 µM across different cell lines. This suggests its potential as an anticancer agent.

Toxicological Studies

Several toxicological assessments have been conducted:

- Chronic Toxicity : In a chronic toxicity study involving male Sprague-Dawley rats, administration of this compound resulted in liver tumors at higher doses. The study highlighted the importance of dose in determining the compound's carcinogenic potential .

- Developmental Toxicity : Developmental toxicity was observed in both rats and mice at maternal toxicity levels of 5 mg/kg body weight/day, indicating significant risks during pregnancy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 1-Chloro-4-nitrobenzene | Contains a nitro group on benzene | Known for environmental toxicity |

| 4-Chloro-3-nitrotoluene | Methyl group adjacent to chloro and nitro | Used in pesticide formulations |

| 1-Bromo-4-(2-nitrovinyl)benzene | Bromine instead of chlorine | Exhibits different reactivity patterns |

| 1-Methyl-4-(2-nitrovinyl)benzene | Methyl substitution on benzene | Altered solubility and biological activity |

The unique combination of chlorine and nitro functionalities in this compound enhances its reactivity and biological activity compared to structurally similar compounds.

属性

IUPAC Name |

1-chloro-4-(2-nitroethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJATYFHELDGEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706-07-0 | |

| Record name | 1-Chloro-4-(2-nitroethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。